C26H16BrFO5
Description
Significance of Complex Halogenated Organic Compounds within Contemporary Chemical and Biological Research
Halogenated organic compounds, which are molecules containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, are of immense importance in modern chemical and biological research. britannica.com The strategic incorporation of halogens into organic molecules allows for precise control over a wide range of physicochemical properties. This has made them indispensable tools in fields such as medicinal chemistry, materials science, and agrochemistry.
In drug discovery and development, halogenation is a widely used strategy to enhance the therapeutic properties of molecules. researchgate.net The introduction of halogens can significantly improve a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. tandfonline.comnih.gov For instance, more than 20% of all pharmaceutical drugs contain fluorine, which is known to stabilize drugs and improve their biological activity. news-medical.net The ability of halogens to form so-called "halogen bonds"—a type of non-covalent interaction—is increasingly recognized as a crucial factor in the specificity and efficacy of drugs. nih.govnih.gov
Beyond pharmaceuticals, halogenated compounds are vital in the development of advanced materials. Their unique electronic properties are harnessed in the creation of specialty polymers, liquid crystals, and organic electronic devices. In agriculture, many pesticides and herbicides are halogenated organic compounds, valued for their stability and biological activity. acs.org
Overview of Foundational Research Areas Pertaining to Complex Halogenated Organic Compounds
Research into complex halogenated organic compounds is multifaceted, spanning from fundamental synthesis to environmental impact studies. Key areas of investigation include:
Synthetic Methodologies: A significant portion of research is dedicated to developing new and efficient methods for introducing halogens into complex organic molecules. acs.org This includes the use of various brominating and fluorinating agents and the development of catalytic processes that allow for selective halogenation. tandfonline.comacs.org
Medicinal Chemistry and Drug Design: This area focuses on the rational design of halogenated drugs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov Researchers study how different halogens affect a molecule's properties, such as how fluorine can enhance metabolic stability or how bromine can improve selectivity. tandfonline.comnih.gov The study of halogen bonding in protein-ligand interactions is a particularly active field, with computational and experimental approaches being used to better understand and exploit these interactions for drug design. nih.govsemanticscholar.org
Materials Science: Scientists in this field explore the use of halogenated compounds to create new materials with desired optical, electronic, and physical properties. This includes the synthesis of halogenated polymers and the study of how halogen bonding can be used to control the self-assembly of molecules into ordered structures.
Environmental Science and Toxicology: Due to the persistence of some halogenated compounds in the environment, there is ongoing research into their environmental fate, transport, and potential toxicity. nih.gov This includes the development of analytical methods to detect these compounds in various environmental matrices and studies on their biological effects. nih.gov
Data on Halogenated Compounds in Research
To illustrate the impact of halogenation, the following tables provide an overview of the properties and applications of different halogens in the context of scientific research.
Table 1: Role of Different Halogens in Drug Design
| Halogen | Key Properties and Effects in Drug Molecules |
| Fluorine (F) | - High Electronegativity: Alters the acidity (pKa) of nearby functional groups and modifies electronic properties. acs.org - Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation, increasing the drug's half-life. tandfonline.comnews-medical.net - Membrane Permeability: Can enhance permeability by modulating lipophilicity. nih.govacs.org - Conformational Control: Influences molecular shape due to its unique electronic properties. nih.govacs.org |
| Chlorine (Cl) | - Physicochemical Properties: Often used to enhance properties like lipophilicity. nih.gov - Binding Interactions: Can participate in halogen bonding to improve target affinity. acs.org |
| Bromine (Br) | - Selectivity: Generally inserted into molecules to improve selectivity for their biological target. nih.gov - Synthetic Utility: Bromo-organic compounds are versatile intermediates in organic synthesis. acs.orgacs.orgnih.gov |
| Iodine (I) | - Strong Halogen Bonds: Forms the strongest halogen bonds, making it useful for enhancing binding affinity. acs.org - Selectivity: Similar to bromine, it is often used to increase selectivity. nih.gov |
Table 2: Applications of Halogenated Compounds in Various Fields
| Field of Application | Examples of Halogenated Compounds and Their Uses |
| Medicinal Chemistry | - Fluorinated Pharmaceuticals: A significant percentage of drugs, including treatments for cancer and depression, contain fluorine to improve their efficacy and metabolic stability. news-medical.netnih.gov - Halogenated Anesthetics: Certain halogenated compounds are used as inhalation anesthetics. |
| Agrochemicals | - Herbicides and Pesticides: Many agrochemicals are halogenated for enhanced stability and biological activity. acs.org |
| Materials Science | - Polymers: Fluoropolymers like Teflon are known for their chemical resistance and low friction properties. - Fire Retardants: Polybrominated diphenyl ethers have been used as fire retardants in various consumer products. wikipedia.org |
| Organic Synthesis | - Building Blocks: Halogenated compounds serve as crucial starting materials and intermediates for creating more complex molecules through reactions like cross-coupling. - Reagents: Bromo-organic compounds are used in a variety of chemical transformations, including oxidation and cyclization. acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H16BrFO5 |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
7-[(4-bromo-2-fluorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H16BrFO5/c1-14-22(31-13-16-6-7-17(27)11-21(16)28)9-8-18-19(12-24(29)33-25(14)18)20-10-15-4-2-3-5-23(15)32-26(20)30/h2-12H,13H2,1H3 |
InChI Key |
AMCPEEUGDJIODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=C(C=C(C=C5)Br)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of C26h16brfo5
Retrosynthetic Analysis for the Design of C26H16BrFO5 Synthesis
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For a hypothetical structure of this compound, which could be a polycyclic aromatic ether, the analysis would likely involve disconnections at the ether linkages.
Key Disconnections and Potential Precursors:
A plausible retrosynthetic strategy would involve disconnecting the molecule at key C-O (ether) or C-C bonds that are strategically positioned for reliable bond-forming reactions. For instance, a retrosynthetic approach might identify the following key precursors:
A brominated and fluorinated aromatic phenol (B47542) or catechol derivative.
A polycyclic aromatic system with appropriate leaving groups for nucleophilic aromatic substitution.
Simpler aromatic aldehydes and phenols that can be coupled and cyclized.
Table 1: Potential Retrosynthetic Pathways and Key Intermediates
| Disconnection Strategy | Key Precursors Identified | Potential Forward Reactions |
| Ether Bond Disconnection | A brominated fluorophenol and a dihydroxylated polycyclic aromatic compound with a leaving group. | Williamson Ether Synthesis, Ullmann Condensation |
| Biaryl Ether Disconnection | A boronic acid-functionalized aromatic ether and a halogenated aromatic phenol. | Suzuki or Chan-Lam Coupling |
| Cyclization Precursor | A linear polyether with terminal reactive groups. | Intramolecular Cyclization (e.g., McMurry Coupling, Friedel-Crafts type reaction) |
This analysis provides a roadmap for the forward synthesis, guiding the choice of starting materials and the sequence of reactions.
Stereoselective Synthesis of this compound and its Isomers
If the target molecule this compound possesses chiral centers, its stereoselective synthesis would be a critical challenge. Chirality could arise from stereogenic carbons within the scaffold or from atropisomerism due to restricted rotation around a biaryl bond.
Strategies for Stereocontrol:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.
Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity in a key bond-forming step. For instance, an asymmetric Suzuki coupling could be used to create a chiral biaryl axis.
Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a reaction, followed by its removal.
The stereoselectivity of cyclization reactions can be influenced by the nature of the nucleophile and the Lewis acid used to promote the reaction. nih.gov The synthesis would need to be carefully designed to control the formation of the desired diastereomer. nih.gov
Derivatization and Functionalization Reactions of the this compound Scaffold
Once the core scaffold of this compound is synthesized, its derivatization would allow for the exploration of its chemical space and potential applications. The bromine atom and the aromatic rings are key handles for functionalization.
Potential Derivatization Reactions:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can be readily converted to other functional groups using reactions like Suzuki, Heck, Stille, and Sonogashira couplings. masterorganicchemistry.com This allows for the introduction of alkyl, aryl, or alkyne substituents.
Electrophilic Aromatic Substitution: The aromatic rings of the this compound scaffold could undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, depending on the electron density of the rings.
Modification of Oxygen-Containing Groups: If the oxygen atoms are present as esters, they could be hydrolyzed to carboxylic acids and then converted to amides or other derivatives. masterorganicchemistry.com If they are part of a pyran-like structure, reactions typical for such systems could be employed. nih.gov
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base | Aryl-substituted C26H15FO5 |
| Nitration | HNO3, H2SO4 | Nitro-C26H15BrFO5 |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted C26H15FO5 |
Reaction Pathways and Mechanisms for this compound Formation and Transformation
The formation and transformation of this compound would involve a series of well-established reaction mechanisms in organic chemistry.
Mechanisms in Synthesis:
Nucleophilic Aromatic Substitution (SNAr): A likely mechanism for the formation of ether linkages, where a nucleophilic phenoxide attacks an electron-deficient aromatic ring bearing a leaving group.
Transition Metal-Catalyzed Cross-Coupling: The mechanisms of reactions like Suzuki or Heck coupling involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.
Mechanisms in Transformations:
Electrophilic Addition: If any part of the scaffold behaves like an alkene, it could undergo electrophilic addition reactions. youtube.com
Nucleophilic Attack: Functional groups within the molecule could be susceptible to nucleophilic attack, leading to bond formation. youtube.com
Rearrangements: Under certain conditions, such as in the presence of strong acids, carbocation intermediates could form and undergo rearrangements to more stable structures. youtube.comyoutube.com
Understanding these reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products. youtube.comyoutube.com The synthesis of complex molecules often involves a sequence of elementary steps, including bond formation and breakage, and may proceed through various intermediates and transition states. youtube.com
Investigation of Molecular Interactions Involving C26h16brfo5
Potential Non-Covalent Interactions in a Molecule Like C26H16BrFO5
While specific data for this compound is unavailable, a general overview of the types of interactions it could theoretically engage in can be discussed based on its elemental composition.
Hydrogen Bonding Networks
Hydrogen bonds are a specialized form of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or fluorine) and another nearby electronegative atom. nih.gov The presence of oxygen and fluorine in the formula this compound suggests the potential for it to act as a hydrogen bond acceptor. If any of the hydrogen atoms are bonded to one of the oxygen atoms (forming a hydroxyl group), the molecule could also act as a hydrogen bond donor. These interactions are highly directional and play a crucial role in determining the supramolecular architecture of compounds in the solid state. Current time information in Pasuruan, ID.
Halogen Bonding Characterization (Bromine and Fluorine Interactions)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. usu.edu The bromine and fluorine atoms in this compound could potentially participate in halogen bonds. Bromine, being larger and more polarizable, is generally a stronger halogen bond donor than fluorine. nih.gov The strength and geometry of these bonds would depend on the electronic environment of the halogen atoms within the molecule.
π-Stacking and Aromatic Interactions
The high ratio of carbon to hydrogen in the formula this compound strongly implies the presence of multiple aromatic rings. These flat, electron-rich systems can interact with each other through π-stacking, where the rings stack on top of one another. researchgate.net These interactions are critical in the packing of aromatic molecules in crystals and play a significant role in the structure of biological macromolecules like DNA and proteins. The specific geometry of π-stacking (e.g., face-to-face or offset) is influenced by the electrostatic and van der Waals forces between the rings.
Hydrophobic Interactions and Desolvation Energetics
Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. If this compound possesses significant nonpolar regions, these areas would likely drive the molecule to self-associate in water to minimize their contact with polar water molecules. This process is entropically favorable and is a major driving force in protein folding and membrane formation.
Molecular Recognition Principles in Hypothetical this compound Systems
Molecular recognition refers to the specific binding of one molecule to another through a combination of non-covalent interactions. For a molecule like this compound, its ability to recognize and bind to a target would be dictated by the spatial arrangement of its hydrogen bond donors and acceptors, halogen bonding sites, aromatic surfaces, and hydrophobic regions. The precise complementarity in shape and chemical properties between this compound and a potential binding partner would determine the strength and specificity of their interaction.
Table of Compound Names
Since the primary subject of the article, this compound, could not be identified, no other specific compound names are mentioned in this article.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C26h16brfo5 Analogs
Theoretical Foundations of SAR and QSAR Modeling in Organic Chemistry
The exploration of a new chemical entity's therapeutic potential, such as C26H16BrFO5, is fundamentally guided by the principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. SAR is a qualitative approach that correlates the chemical structure of a molecule with its biological activity. mdpi.comnih.gov It is based on the concept that the activity of a compound is dependent on its structure, and minor modifications to that structure can lead to significant changes in biological effect. mdpi.com This allows medicinal chemists to identify the key chemical features, or pharmacophores, that are responsible for a molecule's interaction with a biological target. nih.gov
QSAR advances this concept by establishing a mathematical relationship between the chemical structure and biological activity. frontiersin.orgyoutube.com This quantitative approach uses statistical methods to correlate physicochemical properties of a series of compounds with their measured biological activities. nih.gov The resulting QSAR model can be represented by an equation:
Activity = f(physicochemical properties) + error rsc.org
These models are invaluable in drug discovery as they allow for the prediction of the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. frontiersin.orgnih.gov The development of a robust QSAR model involves several critical steps, including the careful selection of a dataset, calculation of molecular descriptors, construction of the mathematical model, and rigorous validation. nih.gov
Design and Synthesis of this compound Analogs for SAR Probing
The systematic exploration of the SAR for a lead compound like this compound involves the strategic design and synthesis of a series of analogs. frontiersin.org The goal is to introduce specific structural modifications to probe the impact of various physicochemical properties on biological activity. Based on the molecular formula this compound, the core scaffold is likely a complex polycyclic aromatic system. Modifications would target the existing functional groups and positions on this scaffold.
Key strategies for analog design would include:
Modification of Halogen Substituents: The bromine (Br) and fluorine (F) atoms are prime targets for modification. Analogs could be synthesized where these halogens are moved to different positions on the aromatic rings or replaced with other halogens (e.g., chlorine) or with bioisosteric groups like methyl (CH₃) or trifluoromethyl (CF₃). This helps in understanding the role of electronics and sterics at these positions.
Alteration of Oxygen-Containing Functional Groups: The five oxygen atoms suggest the presence of functional groups such as hydroxyls (-OH), ethers (-OR), ketones (C=O), or carboxylic acids (-COOH). Analogs would be synthesized to explore the importance of these groups as hydrogen bond donors or acceptors. For instance, a hydroxyl group could be methylated to form an ether, removing its hydrogen-bonding donor capability.
Modification of the Carbon Skeleton: Changes to the core polycyclic structure, such as altering ring size, saturation level, or the points of ring fusion, can provide insights into the required three-dimensional shape for activity.
The synthesis of these analogs would likely involve multi-step organic chemistry pathways, leveraging known reactions for forming polycyclic aromatic systems and for introducing the desired functional groups and halogen atoms. Each synthesized analog would then be subjected to biological testing to determine how the structural change affected its activity.
Computational QSAR Methodologies Applied to this compound Derivatives
Once a dataset of this compound analogs with corresponding biological activity data is generated, computational QSAR methodologies are employed to build a predictive model. This process involves translating the two-dimensional chemical structures into numerical descriptors and then using statistical methods to find a correlation.
Molecular descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. For a series of this compound derivatives, a wide range of descriptors would be calculated, categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D structure, including topological indices (e.g., connectivity indices), counts of functional groups, and polar surface area.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: Properties like hydrophobicity (logP), electronic properties (dipole moment), and quantum-chemical descriptors (HOMO/LUMO energies). youtube.com
Given that hundreds or even thousands of descriptors can be calculated for each molecule, a crucial step is feature selection . This process aims to identify the most relevant descriptors that have the strongest correlation with biological activity, while reducing model complexity and the risk of overfitting. Common feature selection techniques include genetic algorithms, stepwise regression, and machine learning-based methods like Recursive Feature Elimination.
The table below illustrates a hypothetical selection of descriptors for a set of this compound analogs.
| Compound ID | Molecular Weight (Da) | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Biological Activity (IC₅₀, µM) |
| This compound | 511.31 | 5.8 | 75.6 | 1 | 2.5 |
| Analog 1 | 495.31 | 5.5 | 75.6 | 1 | 5.1 |
| Analog 2 | 525.34 | 6.1 | 75.6 | 1 | 1.8 |
| Analog 3 | 510.30 | 5.9 | 65.4 | 0 | 10.2 |
| Analog 4 | 527.31 | 5.8 | 85.9 | 2 | 0.9 |
After selecting the most relevant descriptors, a mathematical model is constructed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest. frontiersin.org
The reliability and predictive power of the developed QSAR model must be rigorously validated. rsc.org Validation is performed using two main strategies:
Internal Validation: This assesses the robustness of the model using the initial dataset. The most common method is cross-validation (e.g., leave-one-out), which generates statistics like the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability.
External Validation: This is the most critical test of a model's predictive power. The initial dataset is split into a training set (used to build the model) and a test set (kept aside). The model's ability to predict the activities of the test set compounds, which were not used in model development, is evaluated using the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) indicates a model with strong predictive power for new compounds.
Key statistical parameters used in QSAR model validation are summarized in the table below.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-validated R² | Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² | R²_pred | Measures the model's ability to predict an external test set. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Elucidation of Pharmacophoric Features Responsible for Molecular Functionality
A pharmacophore is the three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Elucidating the pharmacophore for this compound and its active analogs is a key outcome of SAR and QSAR studies.
Pharmacophore models can be generated using two main approaches:
Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It involves superimposing a set of active molecules and identifying the common chemical features that are essential for their activity.
Structure-Based Modeling: When the 3D structure of the target (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the key interactions observed between the target and a bound ligand. rsc.org
For the this compound series, a ligand-based approach would likely be the starting point. The model would identify key features such as:
Hydrogen Bond Acceptors (HBA): Likely corresponding to the oxygen atoms in ether or ketone groups.
Hydrogen Bond Donors (HBD): Corresponding to any hydroxyl groups.
Aromatic Rings (AR): The polycyclic core would provide multiple aromatic features crucial for π-π stacking or hydrophobic interactions.
Hydrophobic Features (HY): The large non-polar surface of the carbon skeleton.
Halogen Bonding Site: The bromine atom could potentially act as a halogen bond donor.
This pharmacophore model serves as a 3D query that can be used for virtual screening of large chemical databases to identify new, structurally diverse compounds that fit the model and are therefore likely to possess the desired biological activity.
Unraveling the Molecular Mysteries of this compound: A Mechanistic Perspective
The intricate dance of molecules within our cells dictates the rhythm of life, and understanding how novel chemical entities influence this choreography is a cornerstone of modern pharmacology and biochemistry. This article delves into the mechanistic insights of the chemical compound this compound, exploring its molecular function through a detailed examination of its interaction with biological pathways, enzyme kinetics, and advanced analytical techniques. While the broader biological impact of this compound remains an active area of investigation, this analysis focuses specifically on the foundational mechanisms that govern its activity at the molecular level.
Theoretical and Computational Chemistry Studies of C26h16brfo5
Quantum Mechanical Calculations on C26H16BrFO5 Electronic Structure (e.g., Density Functional Theory)
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of this compound. These studies are crucial for understanding the molecule's intrinsic reactivity, stability, and the nature of its interactions with the target protein.
One notable application of QM in the study of BI-9321 involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics (MD) simulations. This approach was utilized to refine the initial X-ray co-crystal structure of the BI-9321/NSD3-PWWP1 complex (PDB ID: 6G2O), leading to a better correlation with experimental ¹H ligand chemical shift values obtained from solution NMR. researchgate.netnih.gov This demonstrates the power of QM methods in providing a more accurate representation of the ligand's electronic environment within the protein's binding pocket.
While specific details regarding the DFT functionals and basis sets used in these QM/MM simulations are not extensively published in the primary literature, such studies typically involve calculations that can predict various electronic properties, as outlined in the table below.
Table 1: Potential Electronic Properties of this compound Investigated by Quantum Mechanical Calculations
| Property | Description | Relevance |
| Electron Distribution and Electrostatic Potential | Describes the charge distribution across the molecule and the resulting electrostatic potential surface. | Helps in understanding and predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions with the protein target. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. | Indicates the molecule's susceptibility to nucleophilic and electrophilic attack and its overall reactivity. The energy gap between HOMO and LUMO is a measure of chemical stability. |
| Partial Atomic Charges | The charge assigned to each atom in the molecule. | Useful in parameterizing molecular mechanics force fields for molecular dynamics simulations and in understanding electrostatic interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and its ability to interact with polar environments, including the binding site of a protein. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations have been a key tool in exploring the conformational landscape of this compound and the dynamics of its interaction with the NSD3-PWWP1 domain. These simulations provide a time-resolved view of the molecular motions and interactions that are not accessible through static experimental techniques.
As mentioned, QM/MM MD simulations have been employed to generate ensembles of protein-ligand structures that accurately reflect the solution behavior of the BI-9321/NSD3 complex. researchgate.netnih.gov These simulations allow for a detailed analysis of the conformational flexibility of BI-9321 within the binding pocket and the dynamic network of interactions that stabilize the complex.
Furthermore, MD simulations have been utilized in the broader context of studying the NSD3 protein. For instance, structural models of NSD3 predicted by machine learning have been refined using small-angle X-ray scattering (SAXS)-restrained molecular dynamics. opnme.com This highlights the importance of MD in refining and validating structural models of the target protein, which is essential for accurate docking and drug design studies.
Table 2: Insights from Molecular Dynamics Simulations of this compound
| Aspect Investigated | Key Findings and Importance |
| Conformational Flexibility of this compound | MD simulations can reveal the preferred conformations of the ligand within the binding site and the energy barriers between different conformational states. This is crucial for understanding the entropic contributions to binding affinity. |
| Ligand-Protein Interaction Dynamics | Analysis of MD trajectories provides detailed information on the stability and lifetime of key interactions, such as hydrogen bonds and hydrophobic contacts, between BI-9321 and NSD3-PWWP1. |
| Solvent Effects | Explicit solvent MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and in the overall stability of the complex. |
| Binding Pocket Flexibility | MD simulations can capture the induced-fit effects where the protein binding pocket adapts its shape to accommodate the ligand, providing a more realistic model of the binding event. |
Docking and Scoring Methodologies for Ligand-Protein Interactions
The discovery of this compound as a potent NSD3-PWWP1 antagonist was achieved through a fragment-based screening approach followed by structure-based optimization. springernature.comchemrxiv.org This process heavily relies on molecular docking and scoring methodologies to predict the binding mode and affinity of potential inhibitors.
The availability of the high-resolution X-ray crystal structure of BI-9321 in complex with the NSD3-PWWP1 domain (PDB ID: 6G2O) has been a cornerstone for these computational efforts. nih.govpdbj.orgnih.govsciencedaily.com This structure provides a detailed template of the binding site, enabling the rational design and virtual screening of new compounds.
While the specific docking programs and scoring functions used in the initial discovery of BI-9321 are not explicitly detailed in the primary publication, the process typically involves the following steps:
Virtual Screening of Fragment Libraries: Docking algorithms are used to place a large number of small molecular fragments into the binding site of the target protein. Scoring functions then rank these fragments based on their predicted binding affinity.
Structure-Based Optimization: Promising fragments are then elaborated into larger, more potent molecules. Docking is used to guide the chemical modifications, ensuring that the new analogues maintain or improve their interactions with the target.
The performance of scoring functions is a critical aspect of this process, especially in fragment-based drug discovery where ligands are often weak binders. Refined scoring functions, sometimes incorporating quantum chemical charge models, are often employed to improve the accuracy of binding affinity predictions for these smaller molecules.
Table 3: Key Interactions of this compound within the NSD3-PWWP1 Binding Site (Based on PDB ID: 6G2O)
| Interacting Residue in NSD3-PWWP1 | Type of Interaction with this compound |
| Aromatic Cage Residues | π-π stacking and hydrophobic interactions with the aromatic rings of the ligand. |
| Polar Residues | Hydrogen bonding and electrostatic interactions with the polar functional groups of the ligand. |
Machine Learning and Artificial Intelligence Applications in this compound Research
While specific applications of machine learning (ML) and artificial intelligence (AI) in the direct optimization of this compound are not yet widely reported, these technologies are playing an increasingly important role in the broader field of epigenetic drug discovery and in research related to the NSD3 target.
One significant application has been in the prediction of the three-dimensional structure of the NSD3 protein. Structural models of NSD3 have been predicted using machine learning algorithms and subsequently validated and refined through experimental data and molecular dynamics simulations. opnme.com Accurate protein structure prediction is a critical prerequisite for structure-based drug design and the discovery of novel inhibitors like BI-9321.
The field of epigenetic drug discovery is also benefiting from the development of machine learning algorithms for high-throughput screening. For instance, image-based approaches using machine learning can automate the analysis of epigenetic changes in cells, enabling the rapid screening of large compound libraries. researchgate.net
Furthermore, AI and ML are being integrated into various stages of the drug discovery pipeline, including:
Generative Models for de novo Design: AI can be used to design novel molecular scaffolds and optimize them for desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles.
Predictive Models for Structure-Activity Relationships (SAR): Machine learning models can be trained on existing data to predict the activity of new compounds, thereby prioritizing the synthesis of the most promising candidates.
Target Prediction: AI algorithms can analyze large biological datasets to identify and validate new drug targets.
As the field continues to evolve, it is anticipated that machine learning and artificial intelligence will be more directly applied to the optimization of existing inhibitors like BI-9321 and the discovery of next-generation NSD3-PWWP1 antagonists.
Identification and Validation of Molecular Targets Modulated by C26h16brfo5
Chemical Biology Approaches for Target Deconvolution
Chemical biology provides a powerful arsenal (B13267) of tools to unravel the direct binding partners of a small molecule within a native biological system. These approaches often involve designing and synthesizing a tagged version of C26H16BrFO5, which can be used as a "bait" to capture its interacting proteins.
One of the primary techniques is Affinity-Based Protein Profiling (ABPP) . This method utilizes a modified this compound probe that incorporates a reactive group to covalently link to its target proteins and a reporter tag (like biotin (B1667282) or a fluorescent dye) for visualization and enrichment. After incubating the probe with cell lysates or live cells, the protein-probe complexes are isolated and the identities of the captured proteins are determined using mass spectrometry.
Another key strategy is Compound-Centric Chemical Proteomics (CCCP) . In this approach, an immobilized version of this compound is used to "fish" for its binding partners from a complex protein mixture. Cell lysates are passed over a matrix to which this compound is attached. Proteins that bind to the compound are retained and can be subsequently eluted and identified. Competitive binding experiments, where the lysate is pre-incubated with the free, unmodified compound, are crucial to distinguish specific binders from non-specific interactions.
These chemical biology techniques offer a direct and unbiased way to map the physical interaction landscape of this compound, providing the initial clues to its molecular targets.
Proteomics and Metabolomics in Understanding this compound Bioactivity
To gain a broader perspective on the biological impact of this compound, researchers turn to the global analysis of proteins (proteomics) and metabolites (metabolomics). These "omics" technologies provide a snapshot of the cellular state following treatment with the compound, revealing downstream functional consequences of target engagement.
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), are employed to compare the protein expression profiles of cells treated with this compound versus untreated control cells. Significant changes in the abundance of specific proteins or post-translational modifications can point towards the pathways and cellular processes affected by the compound.
Metabolomics , the large-scale study of small molecules (metabolites), offers a complementary view. By analyzing the metabolic fingerprint of cells or organisms exposed to this compound, scientists can identify alterations in metabolic pathways. For instance, a change in the levels of key metabolites could suggest that this compound targets an enzyme involved in a specific metabolic cascade.
The integration of proteomics and metabolomics data provides a systems-level understanding of the compound's bioactivity, helping to construct a comprehensive picture of its mechanism of action beyond direct target binding.
Genetic and Genomic Approaches to Validate Molecular Targets
While chemical and proteomics methods identify potential targets, genetic and genomic approaches are indispensable for validating their functional relevance to the observed phenotype. These methods manipulate the expression of candidate target genes to see if it mimics or alters the effects of this compound.
A cornerstone of this approach is the use of RNA interference (RNAi) or CRISPR-Cas9 gene editing . By specifically knocking down or knocking out the expression of a putative target gene, researchers can assess whether the absence of this protein confers resistance to the compound. If cells lacking the target protein are no longer affected by this compound, it provides strong evidence that this protein is a key mediator of its activity.
Gene expression profiling through techniques like RNA sequencing (RNA-Seq) can also offer valuable insights. By comparing the global transcriptomic changes induced by this compound with those caused by the genetic perturbation of a candidate target, scientists can look for similarities. A high degree of correlation between the two expression profiles suggests that the compound's effects are indeed mediated through that specific target.
Furthermore, drug-resistance screening can be employed. This involves generating a population of cells that are resistant to this compound and then using genomic sequencing to identify mutations that confer this resistance. Often, these mutations are found in the gene encoding the direct target of the compound.
In Vitro and Cellular Assays for Target Engagement Studies
Once a putative target has been identified and genetically validated, the final step is to confirm direct engagement and functional modulation using biochemical and cellular assays. These assays are crucial for quantifying the interaction between this compound and its target and for understanding the immediate cellular consequences.
In vitro binding assays , such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), provide quantitative measurements of the binding affinity and kinetics between purified this compound and its target protein. These biophysical techniques offer definitive proof of a direct physical interaction.
Enzymatic assays are employed if the identified target is an enzyme. These assays measure the effect of this compound on the catalytic activity of the purified enzyme, determining whether the compound acts as an inhibitor or an activator and establishing its potency (e.g., IC50 or EC50 values).
Cellular target engagement assays are designed to confirm that the compound interacts with its target within the complex environment of a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) are based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with this compound and measuring the amount of the target protein that remains soluble at different temperatures, researchers can confirm intracellular target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
